1-(5-溴-4-氯-3-羟基-1H-吲哚-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

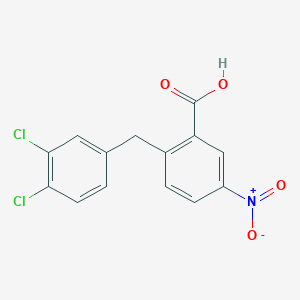

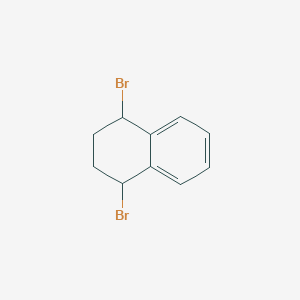

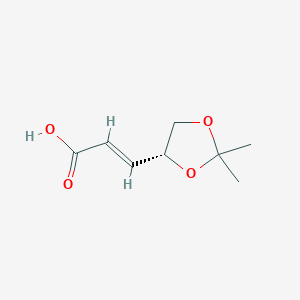

“1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . It is also used to detect the activity of this enzyme in histochemistry and bacteriology .

Molecular Structure Analysis

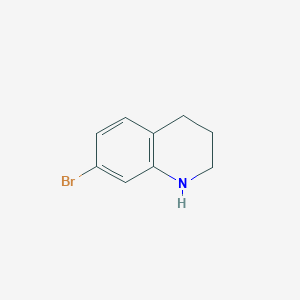

The molecular formula of “1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is C10H7BrClNO2 . Further structural analysis was not found in the retrieved papers.Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.53, a density of 1.77 g/cm3, and a boiling point of 423.2°C . Its melting point and MSDS are not available .科学研究应用

Biologically Active Compounds

Indole derivatives, such as our compound of interest, have been used as biologically active compounds for the treatment of various health conditions. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Substrate for Beta-Galactosidase

This compound is a substrate for the enzyme beta-galactosidase. When cleaved by the enzyme, it produces an intensely blue product, making it useful in histochemistry and bacteriology for detecting the activity of this enzyme .

Detection of Bacteria

The compound has been used as a chromogenic indicator for the detection of coliforms in culture media, as well as for the detection of E. coli in municipal water supplies and food products .

Esterase Substrate

5-Bromoindoxyl acetate has been used as an esterase substrate in histochemical studies of the nonspecific esterase of mouse epididymis and in the matrix of developing bovine enamel .

Detection of Phosphatidylcholine-Specific Phospholipase C

An efficient approach for the synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, has been reported .

Research on Indole Derivatives

The compound, being an indole derivative, is part of ongoing research into the synthesis of new indole derivatives. These derivatives are being studied for their diverse biological activities and potential therapeutic applications .

作用机制

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

One study suggests that a similar indoxyl compound suppresses the activation of fyn kinase in mast cells . This could potentially lead to a decrease in IgE-mediated allergic responses .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 28853 , which is within the optimal range for oral bioavailability in drug design

Action Environment

It is known that the compound should be stored at 0-8°c , suggesting that temperature could influence its stability

属性

IUPAC Name |

1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYKDYVAYNNRER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869711 |

Source

|

| Record name | 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone | |

CAS RN |

125328-76-9 |

Source

|

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)

![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)